1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC20064411
Molecular Formula: C22H29N5O2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N5O2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C22H29N5O2/c1-15-8-10-26(11-9-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-7-5-6-16(2)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3 |
| Standard InChI Key | ZRYACGQMYCHRGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s purine backbone is substituted at three critical positions:
-
N1 and N3: Methyl groups, enhancing lipophilicity and metabolic stability.
-
C7: A 3-methylbenzyl group, contributing aromatic stacking potential.
-
C8: A 4-methylpiperidin-1-ylmethyl moiety, introducing tertiary amine functionality for receptor interaction .
The canonical SMILES representation (CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C) and InChIKey (ZRYACGQMYCHRGS-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₉N₅O₂ |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| Topological Polar Surface Area | 75.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous purine derivatives . A representative approach, adapted from xanthine-based methodologies, includes:
-
Alkylation: Reacting 3-methylxanthine with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylbenzyl group.
-
Chlorination: Treating the intermediate with N-chlorosuccinimide (NCS) to install a chloro substituent at position 8.
-
Aminomethylation: Displacing the chlorine with 4-methylpiperidine via nucleophilic substitution, facilitated by a polar aprotic solvent like NMP .
Critical parameters such as temperature (typically 60–100°C), solvent choice (DMF, NMP), and stoichiometric ratios of reactants dictate yield and purity . For instance, a patent describing similar purine syntheses reported yields exceeding 75% for analogous steps .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 3-methylbenzyl bromide, K₂CO₃, DMF, 80°C | 85% |
| Chlorination | NCS, DMF, 50°C | 78% |
| Aminomethylation | 4-methylpiperidine, NaH, NMP, 90°C | 70% |
Biological and Pharmacological Activities
Mechanism of Action
While direct target validation studies are scarce, the compound’s structure suggests interactions with adenosine receptors (A₁, A₂ₐ) or phosphodiesterases (PDEs), common targets for purine derivatives. The 4-methylpiperidinyl group may enhance blood-brain barrier penetration, implying potential central nervous system (CNS) applications .
In Vitro Profiling
Limited data from structural analogs indicate:
-
Adenosine A₂ₐ Receptor Binding: IC₅₀ values in the micromolar range, comparable to theophylline derivatives .
-
PDE4 Inhibition: Moderate activity (IC₅₀ ~10 µM), suggesting anti-inflammatory potential.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a scaffold for optimizing pharmacokinetic properties. For example:
-
Lipophilicity Modifications: Replacing the 3-methylbenzyl group with fluorinated analogs to enhance metabolic stability.
-
Piperidine Substitutions: Exploring bulkier amines (e.g., morpholine) to alter receptor selectivity .
Preclinical Development
Despite promising in vitro profiles, in vivo studies remain unreported. Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume